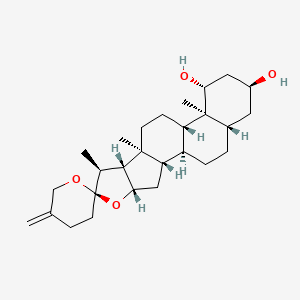
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- is a steroidal compound with a unique spirostane structure. This compound is characterized by its specific stereochemistry, which is denoted by the (1beta,3alpha,5alpha) configuration. It is often studied for its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- typically involves multiple steps, starting from simpler steroidal precursors. The key steps often include:
Formation of the spirostane skeleton: This can be achieved through cyclization reactions.
Introduction of hydroxyl groups: Hydroxylation reactions are used to introduce the 1,3-diol functionality.
Stereochemical control: Specific reagents and conditions are employed to ensure the correct stereochemistry at the 1, 3, and 5 positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include:
Batch processing: Large quantities of starting materials are processed in batches.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as chromium trioxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce different stereoisomers of the original compound.
Aplicaciones Científicas De Investigación
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of steroidal drugs and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- involves its interaction with specific molecular targets and pathways. These may include:
Receptor binding: The compound may bind to steroid receptors, modulating their activity.
Enzyme inhibition: It may inhibit certain enzymes involved in metabolic pathways.
Signal transduction: The compound may affect signaling pathways, leading to changes in cellular behavior.
Comparación Con Compuestos Similares
Similar Compounds
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5beta)-: Differing in the stereochemistry at the 5 position.
Spirost-25(27)-ene-1,3-diol, (1alpha,3alpha,5alpha)-: Differing in the stereochemistry at the 1 position.
Spirost-25(27)-ene-1,3-diol, (1beta,3beta,5alpha)-: Differing in the stereochemistry at the 3 position.
Uniqueness
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
80735-21-3 |
|---|---|
Fórmula molecular |
C27H42O4 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16S,18S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h16-24,28-29H,1,5-14H2,2-4H3/t16-,17-,18-,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
Clave InChI |
XLHFBXMTUNORSV-CQOZKXSPSA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4([C@@H](C[C@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6 |
SMILES canónico |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


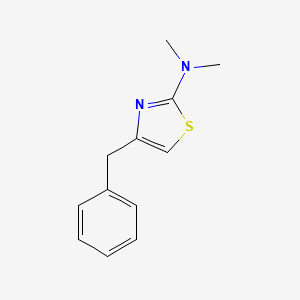

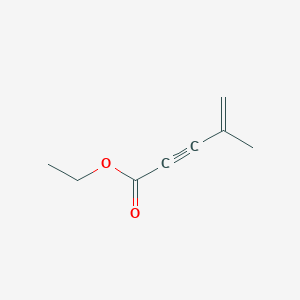
![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)

![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
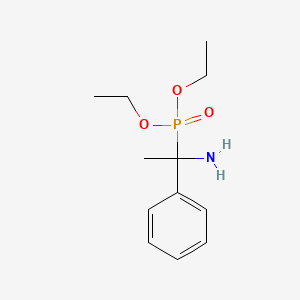

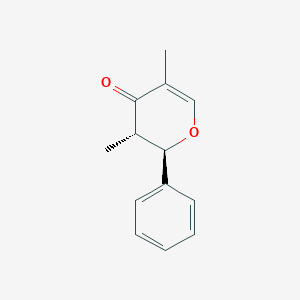
![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)

![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)

